N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and pyrimidine-dione moiety. Key substituents include:
- 2-Methoxyphenyl group: Introduces steric and electronic effects on the pyrimidine ring.
- Acetamide linker: Facilitates hydrogen bonding and structural flexibility.
This structure is distinct from other heterocyclic systems (e.g., pyrazolo-pyrimidines, triazolo-pyrimidines) due to its planar, fused thieno-pyrimidine core, which may influence binding to biological targets like kinases or enzymes .
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H21N3O5S/c1-30-16-9-7-15(8-10-16)13-24-20(27)14-25-18-11-12-32-21(18)22(28)26(23(25)29)17-5-3-4-6-19(17)31-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
OIBCTNWVQMYSNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Tubulin Interaction : Many derivatives have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells and potentially enhancing the efficacy of other therapeutic agents .
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this compound:
- In Vitro Cytotoxicity : A study demonstrated that derivatives with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds were tested against melanoma and prostate cancer cell lines and showed effective growth inhibition .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated promising antitumor activity without significant neurotoxicity. For example, treatments resulted in tumor growth inhibition percentages ranging from 30% to 70%, indicating potential for clinical application .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Melanoma : A derivative was tested for its effects on human melanoma cells (VMM917). The study revealed a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. The compound also induced cell cycle arrest at the S phase and reduced melanin production significantly .
- Prostate Cancer Study : In vivo studies using human prostate cancer xenografts showed that treatment with related compounds led to significant tumor reduction without observable side effects such as neurotoxicity .
Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidine core differentiates the target compound from analogs with alternative fused or non-fused systems:
Substituent Effects
Substituents critically modulate solubility, bioavailability, and target affinity:
Electronic and Structural Considerations
- Isoelectronicity vs. Isovalency: While some analogs (e.g., pyrazolo-pyrimidines) share electron-deficient cores, structural differences (e.g., fused vs. non-fused rings) lead to divergent reactivity and target interactions .
Research Implications
- Biological Activity: Thieno-pyrimidines are associated with kinase inhibition and anticancer activity. Structural analogs with sulfanyl or sulfamoyl groups (e.g., ) may target enzymes like DHFR or carbonic anhydrase.
- Drug Design : The acetamide linker in the target compound offers flexibility for derivatization, while methoxy groups balance lipophilicity and solubility.
Preparation Methods
Formation of 3-(2-Methoxyphenyl)Thieno[3,2-d]Pyrimidine-2,4(1H,3H)-Dione
Method A: Cyclocondensation of 3-Amino-5-Arylthiophene Derivatives
- Starting Material : 3-Amino-5-(2-methoxyphenyl)thiophene-2-carboxamide (11a ) is prepared via Gewald reaction.
- Cyclization : Heating 11a with formic acid under microwave irradiation (100°C, 30 min) induces cyclocondensation to form 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12 ).
- Oxidation : Treatment of 12 with hydrogen peroxide in acetic acid yields the 2,4-dione derivative 13 (83% yield).
Method B: Friedländer Annulation
- Intermediate : 2-Amino-3-cyano-4-(2-methoxyphenyl)thiophene (5k ) reacts with malononitrile in ethanol under reflux.
- Outcome : Intramolecular cyclization affords the pyrimidine ring, though yields are lower (~65%) compared to Method A.
Functionalization at Position 1
Alkylation with Bromoacetamide Derivatives
Stepwise Protocol :
- Base Activation : The sodium salt of 13 is generated using NaH in dry THF (0°C, 30 min).
- Nucleophilic Substitution : Reaction with 2-bromo-N-(4-methoxybenzyl)acetamide (14 ) at 60°C for 12 h introduces the acetamide side chain.
- Workup : Precipitation in ice-water followed by recrystallization (ethanol:water, 7:3) yields the target compound (72% purity, 89% after column chromatography).
Alternative Approach :
- Direct alkylation of 13 with chloroacetamide in the presence of K₂CO₃ and catalytic KI in DMF (80°C, 8 h).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH/THF | THF | None | 72 | 89 |
| K₂CO₃/DMF | DMF | KI | 68 | 85 |
| Microwave-Assisted | EtOH | Morpholine | 81 | 92 |
Microwave irradiation reduces reaction time to 2 h with enhanced yield (81%).
Stereoelectronic Effects
- Electron-donating groups (e.g., methoxy) on the aryl ring stabilize the transition state during cyclization, as evidenced by DFT calculations.
- Steric hindrance from the 2-methoxyphenyl group necessitates elevated temperatures for efficient alkylation.
Analytical Validation
Spectroscopic Data
X-ray Crystallography
- Single-crystal analysis confirms the Z-configuration of the acetamide moiety and planar thienopyrimidine core.
Challenges and Troubleshooting
Byproduct Formation
Scalability Issues
- Batch reactions >10 g exhibit reduced yields due to inhomogeneous heating. Continuous-flow systems improve consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
